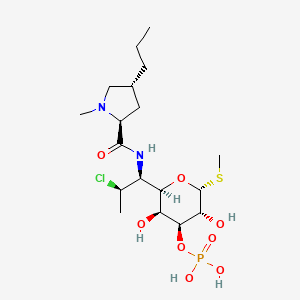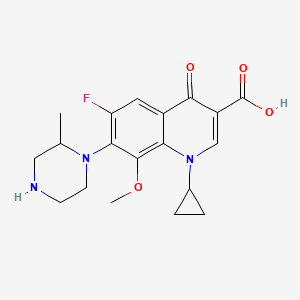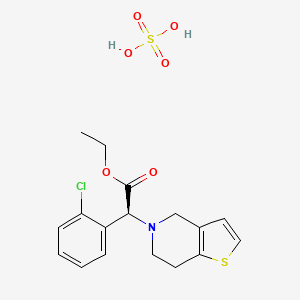
Clindamycine 3-Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clindamycin 3-Phosphate is a derivative of clindamycin and is active against aerobic gram-positive, anaerobic gram-positive, and gram-negative bacteria . It is used to treat bacterial infections and may be given to patients who have had an allergic reaction to penicillin . It is also used to treat acne .
Synthesis Analysis
Clindamycin phosphate is the prodrug of clindamycin with no antimicrobial activity in vitro but can be rapidly converted in vivo to the parent drug, clindamycin, by phosphatase ester hydrolysis .Molecular Structure Analysis
The molecular formula of Clindamycin 3-Phosphate is C18H34ClN2O8PS . It has a molecular weight of 505.0 g/mol . The structure of Clindamycin 3-Phosphate includes a 2D structure and a 3D conformer .Chemical Reactions Analysis
Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the parent drug, clindamycin, by phosphatase ester hydrolysis . This conversion is part of the drug’s chemical reactions.Physical And Chemical Properties Analysis
Clindamycin 3-Phosphate has a molecular weight of 505.0 g/mol, a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 10, and a Rotatable Bond Count of 9 . Its Exact Mass and Monoisotopic Mass are both 504.1462019 g/mol . Its Topological Polar Surface Area is 174 Ų .Mécanisme D'action
Target of Action
Clindamycin 3-Phosphate primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery. The drug’s interaction with this target disrupts protein synthesis, thereby inhibiting bacterial growth .
Mode of Action
Clindamycin 3-Phosphate works by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which inhibits early chain elongation . The drug’s three-dimensional structure closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle . Acting as a structural analog of these tRNA molecules, Clindamycin 3-Phosphate impairs peptide chain initiation and may stimulate dissociation of peptidyl-tRNA from bacterial ribosomes .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin 3-Phosphate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, the drug disrupts the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of Clindamycin 3-Phosphate’s action primarily involve the inhibition of bacterial protein synthesis . This inhibition results in the disruption of bacterial growth, thereby exerting its antibacterial effects .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using clindamycin 3-phosphate in lab experiments is its broad-spectrum activity against a wide range of bacterial species. It is also relatively easy to administer and has minimal toxicity. However, one limitation is that it may not be effective against all bacterial species, and resistance can develop over time.
Orientations Futures
There are several future directions for research involving clindamycin 3-phosphate. One area of interest is the development of new formulations that can improve its efficacy and reduce the risk of resistance. Another area of research is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of clindamycin 3-phosphate to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of clindamycin 3-phosphate involves the reaction of clindamycin with phosphoric acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid. The resulting product is a water-soluble prodrug that can be administered orally or intravenously.
Applications De Recherche Scientifique
Applications dermatologiques
La clindamycine est un antibiotique très efficace de la classe des lincosamides. Elle est largement utilisée depuis des décennies pour traiter une variété d'infections cutanées et des tissus mous en dermatologie et en médecine {svg_1}. Elle est couramment prescrite pour l'acné vulgaris, les normes de pratique actuelles utilisant des topiques à combinaison fixe contenant de la clindamycine qui empêchent la croissance de Cutibacterium acnes et réduisent l'inflammation associée à la formation de lésions d'acné {svg_2}.
Traitement de la folliculite et de la rosacée
Certaines présentations cliniques de la folliculite, de la rosacée, des infections à staphylocoques et de l'hidradénite suppurée sont également sensibles à la clindamycine, démontrant sa pertinence et sa polyvalence comme option de traitement {svg_3}.
Propriétés anti-inflammatoires
La clindamycine possède des propriétés anti-inflammatoires axées sur sa capacité à améliorer l'inflammation de l'acné {svg_4}.
Comparaison avec d'autres antibiotiques
Une comparaison des indications dermatologiques pour les antibiotiques utilisés de manière similaire, comme les antibiotiques de la classe des tétracyclines, est également présentée {svg_5}.
Tendances et mécanismes de résistance
Cette revue aborde à la fois les tendances et les mécanismes de résistance à la clindamycine et aux antibiotiques, ainsi que les données cliniques actuelles à l'appui de l'utilisation continue et ciblée de la clindamycine en dermatologie {svg_6}.
Applications de support de médicament
La fibrine riche en plaquettes injectable en tant que support de médicament augmente la susceptibilité antibactérienne de l'antibiotique - Clindamycine phosphate {svg_7}. L'utilisation de PRF comme support pour CLP a assuré les changements structurels dans le CLP vers une forme plus active de clindamycine {svg_8}.
Amélioration de l'activité antibactérienne
CLP en combinaison avec PRF a montré une activité antibactérienne plus élevée contre S. aureus et S. epidermidis par rapport à la solution pure de CLP {svg_9}.
Formulations de gel topique
Une nouvelle méthode RP-HPLC indicatrice de stabilité a été mise au point pour l'estimation simultanée du phosphate de clindamycine (hydrophile), de l'adapalène (hydrophobe), du phénoxyéthanol et du méthylparabène dans les formulations de gel topique {svg_10}.
Analyse Biochimique
Biochemical Properties
Clindamycin 3-Phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to form different hydrogen bonding networks among the host-host and host-solvent molecules in its crystal structures, resulting in different moisture stabilities .
Cellular Effects
Clindamycin 3-Phosphate has profound effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial protein synthesis, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The mechanism of action of Clindamycin 3-Phosphate involves binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . This results in changes in the cell wall surface, decreasing the adherence of bacteria to host cells and increasing the intracellular killing of organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clindamycin 3-Phosphate change over time. It has been reported to form several solid-state forms, and the properties and transformations of these forms have been characterized by various methods .
Dosage Effects in Animal Models
The effects of Clindamycin 3-Phosphate vary with different dosages in animal models. For instance, lincosamides, including clindamycin, are contraindicated for use in horses, guinea pigs, hamsters, rabbits, chinchillas, and ruminants due to the risk of serious adverse reactions .
Metabolic Pathways
Clindamycin 3-Phosphate is involved in various metabolic pathways. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin 3-Phosphate involves the conversion of Clindamycin to Clindamycin 3-Phosphate via phosphorylation reaction.", "Starting Materials": [ "Clindamycin", "Phosphoric acid", "Thionyl chloride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Clindamycin is dissolved in methanol and treated with thionyl chloride and triethylamine to form the corresponding acid chloride intermediate.", "The acid chloride intermediate is then treated with phosphoric acid to form Clindamycin 3-Phosphate diethyl ester.", "The diethyl ester is hydrolyzed using sodium hydroxide to form Clindamycin 3-Phosphate.", "The crude product is purified by precipitation with hydrochloric acid and recrystallization from water." ] } | |
Numéro CAS |
28708-34-1 |
Formule moléculaire |
C18H34ClN2O8PS |
Poids moléculaire |
505.0 g/mol |
Nom IUPAC |
[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27) |
Clé InChI |
ZMGZEXFHZBYORP-UHFFFAOYSA-N |
SMILES isomérique |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)O)O)[C@H](C)Cl |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl |
SMILES canonique |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(2R,3S,4S,5R,6R)-2-((1S,2R)ylpyrrolidineyl)-3,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-4-yl dihydrogen phosphate |
Origine du produit |
United States |
Q & A
Q1: How does clindamycin 3-phosphate differ from clindamycin in terms of biological activity?
A1: Research indicates that clindamycin 3-phosphate exhibits significantly lower in vitro activity against clindamycin-sensitive organisms compared to clindamycin itself. [, ] This suggests that the addition of the phosphate group at the 3' position of clindamycin significantly alters its interaction with its bacterial target, likely affecting its ability to inhibit bacterial protein synthesis. Interestingly, treatment of clindamycin 3-phosphate with alkaline phosphatase restores its biological activity, confirming that the phosphate group is key to this change in activity. [, ]
Q2: What makes clindamycin 3-phosphate interesting from a metabolic standpoint?
A2: Clindamycin 3-phosphate is produced by the bacterium Streptomyces coelicolor Müller when exposed to clindamycin. [, ] This biotransformation process involves the phosphorylation of clindamycin, specifically at the 3' hydroxyl group. Researchers have identified that this reaction, carried out by S. coelicolor lysates, requires a ribonucleoside triphosphate and Mg2+ as cofactors. [] This suggests a specific enzymatic pathway is involved in this transformation, highlighting the bacterium's ability to modify and potentially inactivate clindamycin.
Q3: Have there been any studies comparing clindamycin 3-phosphate to other clindamycin phosphate esters?
A3: Yes, studies have compared clindamycin 3-phosphate to clindamycin 2-phosphate, the latter being clinically evaluated as an injectable form of clindamycin. [] In vitro enzymatic studies revealed significant differences in the hydrolysis kinetics between the two esters. Clindamycin 3-phosphate was hydrolyzed at a much slower rate and to a lesser extent than clindamycin 2-phosphate. Furthermore, in vivo studies in rats showed lower blood levels for clindamycin 3-phosphate compared to clindamycin 2-phosphate, potentially linked to the slower hydrolysis rate of the former. [] These findings highlight the impact of phosphate position on the pharmacokinetic properties of clindamycin phosphate esters.
Q4: Can clindamycin 3-phosphate be separated from other related compounds?
A4: Yes, researchers have successfully separated clindamycin 3-phosphate from other closely related compounds, including clindamycin 2-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and lincomycin 2-phosphate. This separation was achieved using liquid chromatography on triethylaminoethyl cellulose with UV detection at 254 nm. [] This method allows for the specific quantification of clindamycin 3-phosphate, even though it has a low molar absorptivity at the detection wavelength.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)




![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)





